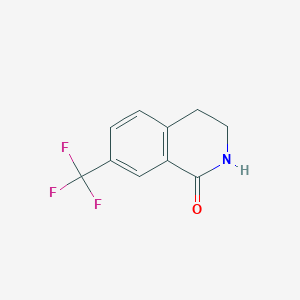

7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one

Übersicht

Beschreibung

7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to a dihydroisoquinolinone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using trifluoromethyl sulfonyl chloride as a source of the trifluoromethyl radical . The reaction conditions often involve photoredox catalysis, where visible light irradiation is used to generate the reactive species .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced photoredox catalytic systems can enhance the efficiency and scalability of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: 7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has demonstrated that derivatives of 7-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one exhibit significant antimicrobial properties. For instance:

- A study showed that certain derivatives displayed potent activity against Pythium recalcitrans, with an effective concentration (EC50) of 14 μM, outperforming commercial antifungal agents like hymexazol (37.7 μM) .

| Compound | Activity | EC50 (μM) | Reference |

|---|---|---|---|

| I23 | Antioomycete against Pythium recalcitrans | 14 | |

| THIQ16 | D2 Dopamine Receptor Agonist | 12 |

Neuropharmacological Effects

The compound's structural similarity to other isoquinoline derivatives has led to investigations into its effects on dopamine receptors. Notably:

- Certain tetrahydroisoquinoline derivatives exhibited biased agonism at D2 dopamine receptors, suggesting potential therapeutic applications for neuropsychiatric disorders such as schizophrenia .

Cancer Research

This compound has been explored for its anti-cancer properties:

- In vitro studies have indicated that compounds related to this scaffold can inhibit tumor growth and demonstrate significant on-target tumor suppression in xenograft models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of isoquinoline derivatives. The presence of electron-withdrawing groups such as trifluoromethyl enhances the potency of these compounds against specific biological targets.

Case Study 1: Antimicrobial Efficacy

A recent study synthesized 59 derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold. Among these, compound I23 demonstrated remarkable in vitro potency against Pythium recalcitrans, achieving a preventive efficacy of 96.5% at higher concentrations. This underscores the potential of these compounds as effective agents in agricultural applications .

Case Study 2: Neuropharmacological Exploration

Another investigation evaluated the effects of tetrahydroisoquinoline derivatives on dopamine receptors. The findings revealed that certain compounds exhibited biased agonism favoring G protein signaling pathways over β-arrestin recruitment, suggesting their potential use in developing new treatments for neuropsychiatric disorders .

Wirkmechanismus

The mechanism of action of 7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity . This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Vergleich Mit ähnlichen Verbindungen

Trifluoromethyl ketones: These compounds share the trifluoromethyl group and exhibit similar chemical properties.

Trifluoromethylated aromatic compounds: These compounds also contain the trifluoromethyl group and are used in similar applications.

Uniqueness: 7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one is unique due to its specific dihydroisoquinolinone structure combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biologische Aktivität

7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one is a compound characterized by its unique trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. This compound has garnered attention for its potential applications in various therapeutic areas, particularly in cancer treatment and antimicrobial activities. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H8F3NO

- Molecular Weight : Approximately 215.17 g/mol

- Structural Formula :

The trifluoromethyl group enhances the compound's lipophilicity and biological interactions, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound can inhibit cancer cell proliferation. The specific mechanism remains to be fully elucidated, but structural analogs have shown promise in various cancer models .

- Antimicrobial Activity : The compound has demonstrated potential against various microbial strains. For instance, derivatives have been tested for their efficacy against phytopathogens like Pythium recalcitrans, showing significant inhibitory effects .

The mechanisms underlying the biological activities of this compound are still under investigation. However, general insights into dihydroisoquinolones suggest several possible pathways:

- Inhibition of Cell Proliferation : This may occur through interference with cellular signaling pathways or direct effects on DNA synthesis.

- Membrane Disruption : Some studies indicate that compounds with similar structures disrupt microbial membrane integrity, leading to cell death .

- Neuroprotective Effects : Research on related compounds has shown potential neuroprotective properties, which could be attributed to antioxidant activities or modulation of neurotransmitter systems .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study investigating the antimicrobial properties of various dihydroisoquinolone derivatives, one compound (designated I23) exhibited an EC50 value of 14 μM against Pythium recalcitrans, outperforming commercial standards like hymexazol (37.7 μM). This study underscores the potential of the trifluoromethyl-substituted isoquinolinones in agricultural applications .

Case Study: Neuroprotective Properties

Another study evaluated the neuroprotective effects of a related dihydroisoquinoline derivative (6a-1) on PC12 cells subjected to corticosterone-induced lesions. The results indicated significant reductions in cell death and improved locomotor activity in animal models treated with this compound compared to controls .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of the trifluoromethyl group. Key synthetic routes include:

- Cyclization Reactions : Utilizing precursors that can undergo cyclization to form the isoquinoline framework.

- Substitution Reactions : Introducing the trifluoromethyl group via electrophilic substitution methods.

These synthetic strategies are crucial for developing derivatives with enhanced biological activities.

Eigenschaften

IUPAC Name |

7-(trifluoromethyl)-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO/c11-10(12,13)7-2-1-6-3-4-14-9(15)8(6)5-7/h1-2,5H,3-4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZSJDNHPNHZMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735797 | |

| Record name | 7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365759-12-1 | |

| Record name | 7-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.